![molecular formula C24H28N4O4 B14936740 5-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14936740.png)
5-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione is a compound known for its potential therapeutic applications, particularly as an inhibitor of ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) enzymes. These enzymes are involved in the degradation of cartilage, making this compound a promising candidate for the treatment of osteoarthritis and other inflammatory conditions .
Vorbereitungsmethoden
The synthesis of 5-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione typically involves multiple steps, including the formation of the imidazolidine-2,4-dione core and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of various substituted products
Wissenschaftliche Forschungsanwendungen
5-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione has been extensively studied for its applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its role in inhibiting ADAMTS enzymes and its effects on cellular processes.
Medicine: Potential therapeutic uses in treating osteoarthritis and other inflammatory diseases.
Industry: Applications in the development of pharmaceuticals and other chemical products .
Wirkmechanismus
The compound exerts its effects by inhibiting ADAMTS enzymes, which are involved in the degradation of cartilage. By blocking these enzymes, the compound helps maintain cartilage integrity and reduce inflammation. The molecular targets include specific sites on the ADAMTS enzymes, and the pathways involved are related to cartilage homeostasis and inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other ADAMTS inhibitors, such as:
5-[3-(Piperazin-1-yl)-3-oxopropyl]-imidazolidine-2,4-dione derivatives: These compounds share a similar core structure but differ in their functional groups.
Other imidazolidine-2,4-dione derivatives: These compounds may have different substituents, leading to variations in their biological activity and therapeutic potential .
Eigenschaften
Molekularformel |
C24H28N4O4 |
---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
5-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C24H28N4O4/c1-32-20-9-7-19(8-10-20)28-23(30)21(25-24(28)31)11-12-22(29)27-15-13-26(14-16-27)17-18-5-3-2-4-6-18/h2-10,21H,11-17H2,1H3,(H,25,31) |
InChI-Schlüssel |
QGMMXMQDEYTJER-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.